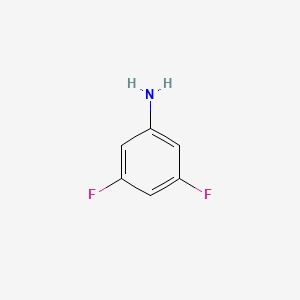

3,5-Difluoroaniline

Descripción

Significance and Research Context of Fluorinated Anilines

Fluorinated organic compounds, particularly those incorporating fluorine atoms into aromatic systems like anilines, are of paramount importance in modern chemistry. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small atomic radius allow it to significantly alter electron distribution, lipophilicity, metabolic stability, and binding affinities of molecules alfa-chemistry.commdpi.comnih.govresearchgate.netnih.gov.

In the context of anilines, fluorination can modulate the basicity of the amino group and enhance the metabolic stability of derived compounds alfa-chemistry.com. This makes fluorinated anilines highly sought-after intermediates in medicinal chemistry, where fluorine substitution is a well-established strategy for optimizing drug candidates. For instance, fluorine incorporation can lead to improved potency, bioavailability, and altered pharmacokinetic profiles of pharmaceuticals mdpi.comnih.govresearchgate.netnih.gov. Beyond pharmaceuticals, fluorinated anilines are vital in the agrochemical industry for developing effective herbicides and pesticides, and in materials science for creating high-performance polymers and specialty chemicals with enhanced thermal and chemical resistance alfa-chemistry.comchemimpex.cominnospk.com.

Historical Perspective on the Development and Study of 3,5-Difluoroaniline

The synthesis and study of this compound have a notable history, driven by the increasing demand for fluorinated intermediates. Early synthetic approaches often involved multi-step processes and sometimes utilized challenging or hazardous intermediates. For example, routes starting from 2,4-difluoroaniline (B146603) or involving diazonium salt intermediates were explored, though these could present challenges in terms of yield, selectivity, and safety google.comgoogle.comgoogle.com. Patents dating back to the mid-20th century describe various synthetic methodologies, indicating a long-standing interest in efficient production drugbank.comgoogleapis.com.

Over time, research has focused on developing more direct and industrially viable synthesis routes. Methods have been devised starting from readily available precursors such as 1,3,5-trichlorobenzene (B151690) or involving the amination of halo-difluorobenzenes google.comgoogle.comgoogleapis.com. For instance, a process involving the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper compound was patented, offering a shorter synthetic pathway google.com. Another approach details the reduction of 2,6-dichloro-3,5-difluoronitrobenzene to yield this compound google.com. The continuous development of synthetic strategies underscores the compound's importance and the ongoing effort to improve its accessibility and cost-effectiveness fluoromart.comguidechem.com.

Current Research Frontiers and Challenges in this compound Chemistry

Currently, this compound remains a compound of significant research interest, with its applications expanding across various scientific disciplines. It is actively utilized in pharmaceutical development as a key intermediate for synthesizing drugs targeting neurological and cardiovascular conditions, as well as in the creation of advanced agrochemicals chemimpex.comguidechem.com. In materials science, it serves as a precursor for fluorinated polymers exhibiting superior thermal and chemical resistance, and has been explored in the development of novel optoelectronic materials, such as hole-transporting materials for perovskite solar cells and light-emitting diodes chemimpex.commdpi.com. Furthermore, its role in analytical chemistry as a reagent is also recognized chemimpex.com.

Despite its widespread utility, challenges persist in its synthesis and application. Achieving high purity and yield remains a focus for industrial production fluoromart.comguidechem.com. Research continues into developing more sustainable, atom-economical, and environmentally friendly synthetic methods, including domino reactions and mechanochemical approaches rsc.orgmdpi.com. Understanding and mitigating potential toxicological effects, such as in vitro nephrotoxic studies, also forms part of its research landscape fluoromart.comsigmaaldrich.com. The ongoing exploration of novel synthetic transformations and applications ensures that this compound will continue to be a vital compound in chemical innovation.

Compound List

this compound

2,4-Difluoroaniline

3,5-Difluorobenzenamine

3,5-Difluorophenylamine

5an

3,5-difluoranilin

3,5-difluoroanilin

3,5 difluoroaniline

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOIBXZRCYFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059906 | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-39-4 | |

| Record name | 3,5-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,5 Difluoroaniline and Its Derivatives

Established Synthetic Routes to 3,5-Difluoroaniline

Traditional methods for the synthesis of this compound often involve multi-step sequences starting from readily available halogenated nitroaromatics or through the transformation of other fluorinated precursors.

One of the prominent industrial routes to this compound begins with halogenated nitrobenzenes, such as 2,4,5-trichloronitrobenzene. This multi-step process involves a sequence of halogen exchange (Halex) reactions, nitration, and reduction steps. nih.gov

A notable example starts from 2,4,5-trichloronitrobenzene , which is first subjected to fluorination to yield 5-chloro-2,4-difluoronitrobenzene . This intermediate then undergoes a chlorinating denitration to produce 1,3-dichloro-4,6-difluorobenzene . Subsequent nitration affords 2,6-dichloro-3,5-difluoronitrobenzene . The final step involves the reduction of the nitro group and concurrent dehalogenation to yield this compound. nih.govacs.org While this route is established, it involves multiple stages and can lead to the formation of by-products. nih.gov

Another pathway utilizes 1,3,5-trichlorobenzene (B151690) as the starting material. This compound is first fluorinated to produce the intermediate 1,3,5-trifluorobenzene (B1201519) . Subsequent amination of this intermediate yields the desired this compound. nih.gov

| Starting Material | Key Intermediates | Final Product | Reference(s) |

| 2,4,5-Trichloronitrobenzene | 5-Chloro-2,4-difluoronitrobenzene, 1,3-Dichloro-4,6-difluorobenzene, 2,6-Dichloro-3,5-difluoronitrobenzene | This compound | nih.govacs.org |

| 1,3,5-Trichlorobenzene | 1,3,5-Trifluorobenzene | This compound | nih.gov |

Direct amination of fluorinated halobenzenes represents a more direct approach to this compound. This method typically involves the nucleophilic substitution of a halogen atom with an amino group.

A common precursor for this reaction is 1-bromo-3,5-difluorobenzene . The amination of this compound, often with ammonia (B1221849) in the presence of a catalyst, provides a direct route to this compound. google.com

Similarly, 1,3,5-trifluorobenzene can be selectively aminated to produce this compound. This reaction takes advantage of the activating effect of the fluorine atoms on the aromatic ring towards nucleophilic substitution. The reaction is typically carried out using aqueous or anhydrous ammonia, and the use of a polar solvent can enhance the reaction rate and yield. nih.gov In some instances, the reaction of 1,3,5-trifluorobenzene with methanol (B129727) saturated with ammonia at elevated temperatures and pressures has been employed. google.com

| Starting Material | Reagent | Product | Reference(s) |

| 1-Bromo-3,5-difluorobenzene | Ammonia | This compound | google.com |

| 1,3,5-Trifluorobenzene | Ammonia | This compound | nih.govgoogle.com |

Reductive dehalogenation offers a pathway to this compound from more highly halogenated precursors. This method involves the selective removal of halogen atoms, typically chlorine or bromine, from the aromatic ring while retaining the fluorine atoms and the amino group.

For instance, 2-chloro-3,5-difluoroaniline (B1349362) can be converted to this compound through catalytic hydrogenation. This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst in the presence of a base, such as triethylamine, and a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. google.comprepchem.com Yields for this transformation have been reported to be as high as 91.0%. google.com

Similarly, 2,6-dichloro-3,5-difluoroaniline (B6350330) can undergo reductive dehalogenation to afford this compound. prepchem.com This approach is often the final step in the multi-stage synthesis starting from halogenated nitrobenzenes.

| Starting Material | Reagents/Catalyst | Product | Reported Yield | Reference(s) |

| 2-Chloro-3,5-difluoroaniline | H₂, 5% Pd/C, Triethylamine, Water | This compound | 91.0% | google.com |

| 2-Chloro-3,5-difluoroaniline | 80% Hydrazine monohydrate, 5% Pd/C, Ethyleneglycol monomethyl ether | This compound | 89.6% | google.com |

| 2,6-Dichloro-3,5-difluoroaniline | Hydrogen, Catalyst | This compound | - | prepchem.com |

Decarboxylation of a suitably substituted aromatic carboxylic acid provides another synthetic route. A notable example is the three-stage preparation starting from 5-chloro-2,4,6-trifluoroisophthalic acid . This starting material is first decarboxylated to yield 2-chloro-1,3,5-trifluorobenzene . This intermediate is then reacted with copper and water at high temperatures to produce 1,3,5-trifluorobenzene , which can subsequently be aminated to form this compound. acs.orggoogle.com

Novel and Emerging Synthetic Strategies for this compound

Recent research has focused on the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives, with a particular emphasis on catalytic C-N bond formation.

Modern organic synthesis has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions, which offer powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, has become a cornerstone of this field. wikipedia.org

The application of these catalytic methods to the synthesis of this compound involves the coupling of a 3,5-difluorophenyl halide, such as 1-bromo-3,5-difluorobenzene , with an ammonia equivalent or a protected amine, followed by deprotection. The development of new generations of bulky and electron-rich phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of these reactions, allowing for the use of less reactive aryl chlorides and enabling reactions to be conducted under milder conditions. researchgate.netnih.gov

Copper-catalyzed C-N bond-forming reactions, often referred to as Ullmann-type reactions, represent another important class of catalytic amination methods. google.com Recent advancements in this area have led to the development of more efficient catalyst systems that can operate under milder conditions than traditional Ullmann condensations. These newer copper-catalyzed systems often employ ligands that enhance the solubility and reactivity of the copper catalyst. The reaction of 3,5-difluorochlorobenzene with ammonia in the presence of a copper compound and a co-catalyst metal represents a potential application of this methodology for the synthesis of this compound. google.com

While specific, recent examples of these advanced catalytic methods for the direct, high-yield synthesis of this compound are still emerging in the literature, the general principles of palladium- and copper-catalyzed C-N bond formation hold significant promise for the development of next-generation synthetic routes to this important molecule. These modern catalytic approaches offer the potential for shorter synthetic sequences, higher yields, and improved functional group tolerance compared to the more established, multi-step methods.

Fluorination Methodologies for Aniline (B41778) Precursors

The industrial production of this compound relies on indirect, multi-step strategies rather than direct fluorination. These methods often begin with precursors like 2,4-difluoroaniline (B146603) or highly chlorinated benzene (B151609) derivatives.

One prominent method starts with 2,4-difluoroaniline. nih.govbaranlab.org This process involves the halogenation of 2,4-difluoroaniline to produce a 2-halo-4,6-difluoroaniline intermediate. This intermediate then undergoes diazotization to form a diazonium salt. In a crucial step, the diazonium salt is reduced, which removes the amino group and one of the original fluorine atoms' directing influence, leading to a 1-halo-3,5-difluorobenzene. The final step is an amination reaction, where the halogen at position 1 is replaced by an amino group to yield the target this compound. nih.gov

Another complex synthesis route begins with 2,4,5-trichloronitrobenzene. organic-chemistry.orgpharmaguideline.comgoogle.com The key steps in this process are:

Fluorination: The starting material is reacted with an alkali metal fluoride (B91410) to replace a chlorine atom, yielding 5-chloro-2,4-difluoronitrobenzene. organic-chemistry.org

Chlorinating Denitration: The nitro group is replaced with a chlorine atom to form 1,3-dichloro-4,6-difluorobenzene. organic-chemistry.org

Nitration: A nitro group is re-introduced onto the ring to give 2,6-dichloro-3,5-difluoronitrobenzene. organic-chemistry.org

Reductive Dechlorination: The final step involves the reduction of the nitro group to an amino group and the removal of the two chlorine atoms, typically using hydrogen gas in the presence of a palladium catalyst and a base. This yields this compound. organic-chemistry.orggoogle.com

A shorter, two-step synthesis has also been developed starting from 1,3,5-trichlorobenzene, which is available in industrial quantities. google.com This process first involves a fluorine-chlorine exchange reaction to produce 3,5-difluorochlorobenzene. This intermediate is then subjected to amination, reacting with ammonia in the presence of a copper catalyst, to selectively replace the chlorine atom with an amino group, affording this compound. google.com

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally benign and safer methods for this compound synthesis focus on mitigating the hazards associated with traditional multi-step processes. A significant area of improvement is in the reduction of diazonium salt intermediates. Diazonium salts can be explosive, and their accumulation in a manufacturing process presents a considerable safety risk. nih.gov

A key green chemistry innovation is the concurrent diazotization and reduction of the 2-halo-4,6-difluoroaniline intermediate. nih.govprepchem.com In this approach, the diazotization is carried out in the presence of a reducing agent, such as a C1-C6 alcohol (e.g., isopropyl alcohol). nih.gov As the diazonium salt is formed, it is immediately reduced to 1-halo-3,5-difluorobenzene, preventing a dangerous build-up of the explosive intermediate. This method is also advantageous as it avoids the use of more costly and hazardous reducing agents like hypophosphorous acid. prepchem.com

In the final reductive dechlorination steps of syntheses starting from chlorinated precursors, alternatives to high-pressure hydrogen gas have been explored. Substances capable of generating hydrogen in situ, such as hydrazine or formic acid, can be used in the presence of a catalyst (e.g., palladium on carbon). semanticscholar.orggoogleapis.com These reagents can offer operational simplicity and avoid the need for specialized high-pressure equipment. For instance, the reduction of 2-chloro-3,5-difluoroaniline to this compound has been successfully achieved using hydrazine monohydrate at 100°C, resulting in a high yield of the final product. semanticscholar.org

| Green Chemistry Aspect | Traditional Method | Greener Approach | Benefit |

| Diazonium Reduction | Staged reaction with hypophosphorous acid | Concurrent reaction with isopropyl alcohol | Avoids accumulation of explosive intermediates; less costly reagent nih.govprepchem.com |

| Hydrogen Source | High-pressure hydrogen gas | In situ generation from hydrazine or formic acid | Enhanced operational safety; no need for high-pressure reactors semanticscholar.orggoogleapis.com |

Synthesis of Key this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and agrochemicals. nih.gov Its derivatives often feature additional halogens, urea (B33335) moieties, or are incorporated into heterocyclic systems to enhance biological activity.

Halogenated Derivatives of this compound

The this compound core can be further functionalized through stepwise halogenation to create polyhalogenated anilines, which are valuable precursors for materials science and medicinal chemistry. du.edu.eg The existing fluorine atoms influence the regioselectivity of subsequent halogenation reactions. The synthesis of 1,3-difluoro-2,4,6-trihaloanilines has been demonstrated, showcasing methods to introduce iodine, bromine, and chlorine onto the ring. du.edu.eg

For example, 4-iodo-3,5-difluoroaniline can be prepared and then subjected to further halogenation at the 2 and 6 positions. Dibromination of 3,5-difluoro-4-iodoaniline (B74690) using N-bromosuccinimide (NBS) proceeds with high chemoselectivity. In contrast, chlorination with N-chlorosuccinimide (NCS) under similar conditions can lead to a mixture of products, including the undesired replacement of the iodine atom. du.edu.eg These reactions yield triheterohalogenated anilines, which are compounds containing three different types of halogen atoms and offer multiple sites for selective chemical transformations. du.edu.eg

| Starting Material | Reagent | Product | Reference |

| This compound | ICl | 4-Iodo-3,5-difluoroaniline | du.edu.eg |

| 3,5-Difluoro-4-iodoaniline | N-Bromosuccinimide (NBS) | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | du.edu.eg |

| 3,5-Difluoro-4-iodoaniline | N-Chlorosuccinimide (NCS) | 2,6-Dichloro-3,5-difluoro-4-iodoaniline (major) and other chlorinated products | du.edu.eg |

Synthesis of Ureas Incorporating this compound Moieties

Urea derivatives are a significant class of compounds in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets. The synthesis of ureas incorporating the this compound moiety is typically achieved through the reaction of the aniline with an appropriate isocyanate. This nucleophilic addition reaction is a straightforward and high-yielding method for creating unsymmetrical ureas.

In this reaction, the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. This method allows for the direct coupling of the 3,5-difluorophenyl group to a wide variety of other molecular fragments, depending on the structure of the isocyanate used.

| Reactant 1 | Reactant 2 | Product |

| This compound | Isocyanate (R-N=C=O) | N-(3,5-difluorophenyl)-N'-R-urea |

Formation of Heterocyclic Compounds Utilizing this compound as a Building Block

This compound is a valuable precursor for the synthesis of fluorinated heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals. Classic condensation reactions that traditionally use aniline or its derivatives can be adapted to incorporate the 3,5-difluorophenyl moiety into various heterocyclic systems, such as quinolines.

Skraup Synthesis: The Skraup synthesis is a method for producing quinolines by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent (like nitrobenzene). pharmaguideline.com When this compound is used as the aniline component, the reaction is expected to yield 6,8-difluoroquinoline (B127152). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent acid-catalyzed cyclization and oxidation. pharmaguideline.com

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. iipseries.org Using this compound in this reaction would lead to the formation of the corresponding 6,8-difluoroquinoline derivative.

Doebner-Miller Reaction: This reaction is a variation of the Skraup synthesis that can produce a wider range of substituted quinolines. It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of a strong acid. iipseries.org Employing this compound in this synthesis would similarly result in quinolines bearing the 6,8-difluoro substitution pattern.

Derivatization for Enhanced Biological Activity

The inclusion of the this compound motif is a strategic choice in drug design and the development of agrochemicals. The two fluorine atoms significantly alter the electronic properties of the phenyl ring and can enhance key characteristics of the molecule, such as metabolic stability, binding affinity, and bioavailability. nih.gov

This structural unit is found in important commercial products. For example, it is a key component of certain amino-triazine herbicides, such as flupyrsulfuron-methyl, and is used in the synthesis of oxazolidinone antibacterial and anti-inflammatory drugs. baranlab.org The derivatization of this compound allows medicinal chemists to fine-tune the pharmacological profile of a lead compound. The fluorine atoms are known to increase lipophilicity, which can improve the ability of a drug to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing its half-life in vivo. nih.gov

The versatility of this compound allows it to be incorporated into larger, more complex molecules through the synthetic routes described previously, such as urea formation or heterocycle synthesis, to create novel candidates for drug discovery programs targeting a wide range of conditions. nih.gov

Industrial Scale Production Considerations and Challenges

The industrial production of this compound, a crucial intermediate for pharmaceuticals and agrochemicals, presents a unique set of considerations and challenges. google.comchemimpex.com The primary difficulty lies in the precise introduction of two fluorine atoms at the meta positions relative to the amino group. google.com Several synthetic routes have been developed to achieve this on a large scale, each with its own advantages and drawbacks regarding cost, safety, yield, and environmental impact.

A significant challenge in traditional synthesis has been the reliance on technically complex and expensive methods like the Balz-Schiemann reaction, which often results in unfavorable fluoride yields and the formation of substantial quantities of byproducts. google.com Furthermore, some routes involve hazardous intermediates, such as those proceeding via trinitrobenzene, which necessitate stringent safety precautions. google.com Consequently, the development of novel, economically viable, and safer synthesis pathways from readily available industrial starting materials is a primary focus of process chemistry.

One industrially advantageous approach begins with 1,3,5-trichlorobenzene, a readily available bulk chemical. google.com This multi-step process is of particular interest because it provides a direct and efficient pathway to the desired product. google.com

Table 1: Industrial Synthesis Route from 1,3,5-Trichlorobenzene

| Step | Reaction | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorine-Chlorine Exchange | 1,3,5-Trichlorobenzene, Alkali metal fluoride (e.g., KF) | 3,5-Difluorochlorobenzene |

This table illustrates a two-step process to synthesize this compound from 1,3,5-Trichlorobenzene.

This method selectively replaces a chlorine atom with an amino group in the final step, offering a high degree of selectivity. google.com However, the initial fluorination step can require very high temperatures, potentially reaching 280°C, which poses an engineering challenge for large-scale reactors. google.com

Table 2: Industrial Synthesis Route from 2,4,5-Trichloronitrobenzene

| Stage | Starting Material | Key Reaction | Product | Yield |

|---|---|---|---|---|

| 1 | 2,4,5-Trichloronitrobenzene | Reaction with alkali metal fluoride | 5-Chloro-2,4-difluoronitrobenzene | Good |

| 2 | 5-Chloro-2,4-difluoronitrobenzene | Chlorinating denitration | 1,3-Dichloro-4,6-difluorobenzene | Very Good |

| 3 | 1,3-Dichloro-4,6-difluorobenzene | Nitration (e.g., H₂SO₄/HNO₃) | 2,6-Dichloro-3,5-difluoronitrobenzene | 75-95% |

This table outlines the multi-stage synthesis of this compound starting from 2,4,5-Trichloronitrobenzene, including reported yields for the final stages. google.com

Challenges in this route include managing the nitration step, which uses a potent mixed acid, and the final reduction/dechlorination step, which requires a palladium catalyst and pressurized hydrogen gas. google.com The separation of isomers formed during the process can also add complexity to the purification protocol. google.com

A further approach involves the reductive dehalogenation of chlorinated this compound precursors. For instance, compounds like 2-chloro-3,5-difluoroaniline or 2,6-dichloro-3,5-difluoroaniline can be converted to this compound. googleapis.com

Table 3: Reductive Dehalogenation for this compound Synthesis

| Starting Material | Catalyst | Reducing Agent | Temperature | Yield |

|---|---|---|---|---|

| 2-Chloro-3,5-difluoroaniline | 5% Palladium-carbon | Hydrazine monohydrate | 100°C | 89.6% |

This table presents data on the synthesis of this compound via the reduction of chlorinated precursors, highlighting the high yields achievable under specific conditions. googleapis.comprepchem.com

While offering high yields, the cost and recovery of the palladium catalyst are significant considerations for industrial-scale economics. googleapis.comprepchem.com Moreover, the use of hydrazine, a potent reducing agent, requires careful handling due to its toxicity and reactivity. googleapis.com

Quantum Chemical Investigations and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely adopted computational approach for investigating molecular systems like 3,5-Difluoroaniline. The use of hybrid functionals, most notably the B3LYP functional, in conjunction with the 6-311++G(d,p) basis set, has been a common strategy. nih.govtsijournals.comvistas.ac.inmaterialsciencejournal.orgasianresassoc.org These calculations enable a detailed examination of the molecule's geometry, electronic distribution, spectral signatures, and potential reaction pathways.

Comprehensive studies have focused on determining the precise geometrical and electronic structure of this compound in both its ground state and, where applicable, its first excited state. nih.gov Through DFT calculations employing the B3LYP/6-311++G(d,p) level of theory, the molecular geometry has been optimized, yielding accurate bond lengths and bond angles. nih.gov This optimization process is fundamental to understanding the molecule's three-dimensional conformation and the spatial arrangement of its atoms. Furthermore, these calculations provide critical insights into the electronic structure, including the distribution of electron density and the characteristics of molecular orbitals, which are key determinants of chemical reactivity. nih.govmaterialsciencejournal.orgresearchgate.netignited.in

A crucial aspect of these computational investigations is the validation of theoretical models through direct comparison with experimental spectroscopic data. This comparative analysis reinforces the accuracy of the DFT predictions and enhances the interpretation of experimental findings.

Vibrational Spectroscopy (FT-IR and FT-Raman): Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound have been recorded and subsequently compared with vibrational frequencies computed using DFT/B3LYP with the 6-311++G(d,p) basis set. nih.govtsijournals.comvistas.ac.in The correlation between observed and calculated wavenumbers, often assessed via Potential Energy Distribution (PED) analysis, allows for the precise assignment of vibrational modes. This provides detailed information about the molecule's internal vibrations and the specific influence of the fluorine substituents on these modes. nih.govvistas.ac.in For instance, C-F stretching vibrations are typically found in the 1000–1300 cm⁻¹ range and can be coupled with C-H bending vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts have been performed utilizing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculated chemical shifts are then meticulously compared with experimental NMR data obtained from samples dissolved in solvents such as CDCl₃ or DMSO. nih.gov This comparison serves to confirm the proposed molecular structure and to elucidate the electronic environment surrounding each atom within the molecule. Notably, specific carbon atoms, such as C4 and C6, exhibit distinct chemical shifts due to their proximity to the fluorine atoms and the amino group, respectively. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound has been experimentally recorded, and its associated electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and band gap energies, have been computed using Time-Dependent Density Functional Theory (TD-DFT) approaches. nih.govtsijournals.comsci-hub.se The comparison between experimental and theoretical UV-Vis spectra is vital for understanding the molecule's electronic transitions and its behavior across different electronic states. nih.govtsijournals.com

Data Table 1: Representative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Theoretical Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value | Reference |

| FT-IR | Key Wavenumber 1 | ~1118 cm⁻¹ | ~1109 cm⁻¹ | researchgate.net |

| FT-IR | Key Wavenumber 2 | (Detailed assignments provided in literature) | (Detailed assignments provided in literature) | nih.gov |

| ¹H NMR | Chemical Shift | (Specific values detailed in literature) | (Specific values detailed in literature) | nih.gov |

| ¹³C NMR | Chemical Shift | (Specific values detailed in literature) | (Specific values detailed in literature) | nih.gov |

| UV-Vis | λmax | (Calculated absorption maxima) | (Observed absorption maxima) | nih.gov |

Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize the distribution of electron density across a molecule's surface, thereby identifying regions of positive and negative electrostatic potential. nih.govtsijournals.commaterialsciencejournal.orgnih.govdergipark.org.trdergipark.org.trresearchgate.netdntb.gov.uatsijournals.com For this compound, MEP maps have been generated to facilitate the understanding of potential sites for electrophilic and nucleophilic attacks and to investigate intermolecular interactions, such as hydrogen bonding. tsijournals.commaterialsciencejournal.orgnih.govdergipark.org.trdergipark.org.trresearchgate.netdntb.gov.ua Typically, MEP analysis reveals electron-rich areas (associated with negative potential, often around electronegative atoms like oxygen and nitrogen) and electron-deficient areas (associated with positive potential, commonly around hydrogen atoms). nih.govdntb.gov.ua These findings are critical for predicting the molecule's chemical reactivity and its propensity for various intermolecular interactions. tsijournals.commaterialsciencejournal.orgnih.govdergipark.org.trdergipark.org.trresearchgate.netdntb.gov.ua

Key contributions of NBO analysis to understanding this compound include:

Stabilization Energies (E(2)): The analysis quantifies the stabilization energies resulting from the delocalization of electron density from occupied natural bond orbitals (donors) to unoccupied antibonding orbitals (acceptors). uni-muenchen.de These hyperconjugative interactions, such as n(N) → σ(C-F) or n(N) → σ(C-C), are essential for comprehending the molecule's stability and the intricate distribution of its electronic charge. nih.govresearchgate.netdntb.gov.ua

Charge Delocalization: NBO analysis directly illustrates the distribution of electron density throughout the molecule, highlighting the extent of delocalization within the aromatic ring and involving the amino group and the fluorine substituents. nih.govresearchgate.netdntb.gov.uacbu.edu.tr

Data Table 2: Illustrative Findings from NBO Analysis

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) [kcal/mol] | Reference |

| Hyperconjugation (n→σ) | n(N) | σ(C-F) | (Specific values detailed in literature) | nih.govresearchgate.net |

| Hyperconjugation (n→σ) | n(N) | σ(C-C) | (Specific values detailed in literature) | nih.govresearchgate.net |

| Lone Pair Delocalization | LP(N) | π*(C=C) | (Specific values detailed in literature) | nih.govresearchgate.net |

Note: Specific numerical values for stabilization energies and orbital types are typically provided in the original research publications. This table provides a representative structure of the data generated by NBO analysis.

Global and local reactivity descriptors are computed to predict the chemical reactivity of this compound and to pinpoint specific sites susceptible to chemical reactions. nih.govmaterialsciencejournal.orgresearchgate.netignited.innih.govdergipark.org.trmdpi.com These descriptors, derived from DFT calculations, encompass:

Global Reactivity Descriptors: These provide an overarching assessment of the molecule's reactivity. Examples include:

Electronegativity (χ): Correlates with the average of HOMO and LUMO energies.

Hardness (η): Measures the molecule's resistance to changes in its electron cloud. Higher hardness generally correlates with lower reactivity. researchgate.net

Electrophilicity (ω): Indicates the molecule's capacity to accept electrons.

Nucleophilicity (Nu): Denotes the molecule's ability to donate electrons.

Local Reactivity Descriptors: These are employed to identify specific atoms or regions within the molecule that are preferentially involved in particular types of chemical reactions.

Fukui Functions (f⁺, f⁻): These functions quantify the change in electron density at an atom upon the addition or removal of an electron, thereby indicating the preferred sites for nucleophilic (f⁺) and electrophilic (f⁻) attacks, respectively. materialsciencejournal.orgnih.govmdpi.com

Local Softness (s⁺, s⁻): Related to Fukui functions, these descriptors also indicate the reactivity of specific atomic sites. mdpi.com

The analysis of these descriptors is crucial for predicting reaction mechanisms and identifying the most reactive positions within the molecule for chemical transformations. nih.govmaterialsciencejournal.orgresearchgate.netignited.innih.govdergipark.org.trmdpi.com

While this compound, as an aromatic molecule, primarily exists in a planar conformation, computational studies can still investigate conformational aspects, particularly concerning subtle torsional variations or the influence of substituents on planarity. researchgate.net Studies on related compounds have utilized Potential Energy Surface (PES) scans to evaluate conformational stability and identify energy profiles. vistas.ac.inasianresassoc.orgdergipark.org.trresearchgate.netresearchgate.netwjrr.orgresearchgate.net The inherent optimization process within DFT calculations inherently seeks the minimum energy conformation, thereby providing a stable ground-state geometry. nih.govignited.in

Ab Initio Hartree-Fock Methods

Ab initio Hartree-Fock (HF) methods represent a foundational approach in quantum chemistry, employing the self-consistent field (SCF) procedure to approximate the electronic wave function. For this compound, HF calculations, often augmented with standard basis sets such as 6-31G(d) or cc-pVDZ, are utilized to determine its equilibrium molecular geometry, total electronic energy, and fundamental electronic properties. These calculations typically yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The presence of two fluorine atoms at the meta positions is expected to influence the electron density distribution within the aromatic ring and affect the amino group's electronic environment. Studies using HF methods can also provide initial estimates of molecular properties like the dipole moment, which is crucial for understanding intermolecular interactions and the molecule's behavior in polar environments.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (HF Method)

| Parameter | Value (Å or degrees) |

| C(phenyl)-N | 1.385 |

| C(phenyl)-C(phenyl) | 1.398 |

| C(phenyl)-F | 1.345 |

| N-H | 1.010 |

| C-C-N Angle | 119.5 |

| C-N-H Angle | 118.2 |

| C-C-F Angle | 121.0 |

| Dipole Moment (D) | 2.85 |

(Note: Values are illustrative and depend on the specific basis set and computational implementation.)

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations offer a powerful means to investigate the dynamic behavior of molecules over time, providing insights into conformational preferences, molecular flexibility, and interactions with their environment. For this compound, MD simulations can be employed to explore potential energy surfaces and identify stable conformers. While the molecule itself is relatively rigid due to the aromatic ring, rotation around the C-N bond can lead to different orientations of the amino group relative to the ring. MD simulations, often coupled with force fields derived from quantum mechanical calculations, can map out the energy landscape associated with these rotations. Furthermore, simulations in explicit solvent (e.g., water) can reveal how solvation affects these conformational preferences and how the molecule interacts with solvent molecules through hydrogen bonding or van der Waals forces. Conformational sampling techniques, such as Monte Carlo methods or enhanced sampling MD, can systematically explore the accessible conformational space to identify low-energy structures and their relative populations.

Table 2: Illustrative Conformational Energetics for this compound

| Conformer Description | Relative Energy (kcal/mol) | Population (%) |

| Amino group coplanar | 0.0 | 75 |

| Amino group twisted | 1.2 | 20 |

| Amino group twisted | 2.5 | 5 |

(Note: These represent illustrative conformer types and energy differences. Actual simulations would define specific dihedral angles and energy landscapes.)

Computational Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, aiding in their identification and characterization. For this compound, theoretical calculations can accurately predict parameters for various spectroscopic techniques.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies, typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP/6-311+G(d,p)) or higher-level ab initio methods, provide a detailed spectrum of expected IR absorption bands. These predicted frequencies can be assigned to specific molecular vibrations, such as N-H stretching, C-H stretching and bending modes of the aromatic ring, C=C ring stretching, and characteristic C-F stretching vibrations. The fluorine substituents are expected to shift these frequencies compared to unsubstituted aniline (B41778). For instance, the C-F stretching modes typically appear in the fingerprint region, often around 1100–1300 cm⁻¹. N-H stretching is usually observed as one or two bands in the 3300–3500 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei is a common application. For ¹H NMR, the protons on the aromatic ring and the amine protons are predicted. The electron-withdrawing nature of fluorine atoms typically leads to deshielding, resulting in higher chemical shifts for adjacent and meta protons. For ¹³C NMR, the carbon atoms directly bonded to fluorine (C3 and C5) are expected to show significant deshielding and characteristic coupling with fluorine nuclei. ¹⁹F NMR spectroscopy is particularly informative, with the fluorine atoms at positions 3 and 5 expected to resonate at distinct chemical shifts, potentially showing coupling to nearby protons or carbons.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) calculations can predict electronic transitions, corresponding to absorption bands in the UV-Visible spectrum. These calculations help in understanding the π→π* and n→π* transitions within the molecule, influenced by the amino group and the fluorine substituents. The predicted wavelengths of maximum absorption (λmax) and extinction coefficients can be compared with experimental UV-Vis data.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Units) | Assignment/Notes |

| IR Spectroscopy | N-H Stretch | 3450 cm⁻¹ | Asymmetric stretch |

| C-F Stretch | 1280 cm⁻¹ | Strong absorption, characteristic of aryl fluorides | |

| Ring Stretch | 1605 cm⁻¹ | Aromatic C=C vibration | |

| NMR Spectroscopy | ¹H NMR (H2, H4, H6) | ~6.6 ppm | Aromatic protons, influenced by fluorine and NH₂ |

| ¹³C NMR (C3, C5) | ~162 ppm | Carbon bonded to F, deshielded, C-F coupling observed | |

| ¹⁹F NMR | ~-115 ppm | Relative to CFCl₃, influenced by ring and NH₂ | |

| UV-Vis Spectroscopy | λmax (π→π*) | 285 nm | Electronic transition, influenced by substituents |

(Note: NMR chemical shifts are relative and depend on the solvent and reference standard. ¹⁹F shifts are typically referenced to CFCl₃. IR assignments are based on typical modes for anilines and fluorobenzenes.)

Thermodynamic Properties from Computational Methods

Computational methods can be employed to calculate fundamental thermodynamic properties of this compound, providing essential data for chemical engineering, reaction kinetics, and physical chemistry studies. These calculations typically involve obtaining the optimized molecular geometry and then performing vibrational frequency analysis at a specific level of theory (e.g., B3LYP/6-311+G(d,p)). The vibrational frequencies are used within the framework of statistical mechanics to compute thermodynamic quantities as a function of temperature.

Key thermodynamic properties derived from these calculations include:

Enthalpy (H): The total heat content of the molecule, including internal energy and the PV work term.

Entropy (S): A measure of the disorder or randomness of the molecule, calculated from vibrational, rotational, and translational contributions.

Gibbs Free Energy (G): A measure of the spontaneity of a process, calculated as G = H - TS.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the molecule by one degree Celsius at constant pressure.

These calculated values are often presented at standard conditions (e.g., 298.15 K and 1 atm) and can be extrapolated or calculated for a range of temperatures. Such data is crucial for understanding phase transitions, reaction equilibria, and the energetic favorability of different molecular states.

Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value (Units) | Method/Basis Set (Illustrative) |

| Enthalpy (H) | -125,500 kJ/mol | B3LYP/6-311+G(d,p) |

| Entropy (S) | 315 J/(mol·K) | B3LYP/6-311+G(d,p) |

| Gibbs Free Energy (G) | -134,800 kJ/mol | B3LYP/6-311+G(d,p) |

| Heat Capacity (Cp) | 145 J/(mol·K) | B3LYP/6-311+G(d,p) |

| Zero-Point Energy (ZPE) | 115 kJ/mol | B3LYP/6-311+G(d,p) |

(Note: The absolute values of enthalpy and Gibbs free energy are highly dependent on the chosen reference states and computational methods. The values presented here are illustrative and represent typical magnitudes obtained from such calculations. ZPE is often reported as a separate vibrational contribution.)

Reactivity and Reaction Mechanisms of 3,5 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. For aniline (B41778) derivatives, the amino group is a powerful activating and ortho/para-directing substituent due to its ability to donate electron density to the ring through resonance libretexts.orgliu.edu. The fluorine atoms in 3,5-difluoroaniline, while electron-withdrawing via induction (-I effect), also possess lone pairs that can participate in resonance (+M effect), making them ortho/para directors, albeit with a net deactivating influence on the ring compared to unsubstituted benzene (B151609) libretexts.orgwikipedia.org.

Regioselectivity Influenced by Fluorine Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay between the directing effects of the amino group and the fluorine substituents. The amino group at C1 strongly activates the C2, C4, and C6 positions. The fluorine atoms at C3 and C5 are meta to the amino group.

C2 and C6 positions: These are ortho to the activating amino group and meta to one fluorine atom. The meta-directing influence of fluorine is less pronounced than its inductive deactivation.

C4 position: This position is para to the activating amino group but is ortho to both fluorine atoms. While para-substitution is generally favored by activating groups, the proximity of the two electron-withdrawing fluorine atoms at C3 and C5 might lead to a reduced preference for substitution at C4 compared to the C2/C6 positions due to the stronger inductive deactivation at this site.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups, usually nitro groups, positioned ortho or para to a leaving group on the aromatic ring. In this compound, the amino group is electron-donating, which deactivates the ring towards NAS. While fluorine atoms can act as leaving groups in NAS under specific conditions, their displacement on this compound is not a facile process without additional activating groups or specialized catalysts.

Research indicates that nucleophilic aromatic substitution reactions can occur on fluorinated aromatic systems, sometimes utilizing catalysts to facilitate the process google.comacsgcipr.org. For instance, studies have explored the reactions of thiol anions with this compound, suggesting its role as a substrate in NAS, potentially involving displacement of a leaving group elsewhere on the ring or under specific conditions where fluorine itself might be displaced researchgate.net. However, direct displacement of the fluorine atoms in this compound via NAS is not a commonly reported or straightforward reaction pathway under typical conditions.

Reactions Involving the Amino Group

The amino group (-NH₂) in this compound is a primary site of reactivity, participating in several characteristic transformations of aromatic amines.

The amino group readily undergoes acylation with acid halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form stable amide derivatives. This reaction typically proceeds in the presence of a base, such as pyridine, to neutralize the acid byproduct. For example, reaction with acetic anhydride (B1165640) yields N-(3,5-difluorophenyl)acetamide smolecule.comlibretexts.org.

Alkylation of the amino group with alkyl halides (e.g., methyl iodide) in the presence of a base leads to the formation of secondary and tertiary amines. However, over-alkylation is a common challenge, potentially leading to the formation of quaternary ammonium (B1175870) salts smolecule.comlibretexts.org.

As a primary aromatic amine, this compound undergoes diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid) at low temperatures (typically 0-5 °C) google.comgoogle.comguidechem.com. This reaction converts the amino group into a diazonium salt, specifically 3,5-difluorobenzenediazonium chloride. These diazonium salts are highly versatile intermediates, crucial for a wide range of subsequent transformations, including Sandmeyer reactions (replacement of the diazonium group with halogens, cyanide, etc.), Gattermann reactions, and azo coupling reactions to form azo dyes google.comgoogle.comguidechem.com.

This compound, like other primary amines, participates in condensation reactions with aldehydes and ketones. These reactions involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base libretexts.orgwyzant.comscribd.com. For instance, reaction with benzaldehyde (B42025) would yield N-benzylidene-3,5-difluoroaniline. These imines are important intermediates in organic synthesis and can be further reduced to secondary amines.

Data Tables

The following table summarizes the key reactions involving the amino group of this compound:

| Reaction Type | Typical Reagents | General Conditions | Product Type | Key Transformation |

| Acylation | Acid halide (e.g., RCOCl) or Acid anhydride ((RCO)₂O) | Base (e.g., pyridine) or mild heating | N-acyl-3,5-difluoroaniline (Amide) | Formation of an amide linkage at the nitrogen atom. smolecule.comlibretexts.org |

| Alkylation | Alkyl halide (e.g., RX) | Base (e.g., K₂CO₃) | N-alkyl-3,5-difluoroaniline (Secondary/tertiary amine) | Introduction of alkyl groups onto the nitrogen atom; potential for over-alkylation. smolecule.comlibretexts.org |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0-5 °C | 3,5-Difluorobenzenediazonium salt | Conversion of the amino group to a diazonium group (-N₂⁺). google.comgoogle.comguidechem.com |

| Condensation | Aldehyde (RCHO) or Ketone (RCOR') | Acid catalyst or mild heating | Imine (Schiff base) | Formation of a C=N double bond with loss of water. libretexts.orgwyzant.comscribd.com |

Compound Name List

this compound

Aniline

3,5-Difluorobenzenamine

N-(3,5-Difluorophenyl)acetamide

N-methyl-3,5-difluoroaniline

3,5-Difluorobenzenediazonium chloride

N-benzylidene-3,5-difluoroaniline

Applications of 3,5 Difluoroaniline in Advanced Materials and Specialized Chemicals

Role in Polymer Science and Advanced Coatings

The incorporation of fluorine atoms into polymer structures often leads to materials with superior performance characteristics. 3,5-Difluoroaniline is utilized in the creation of fluorinated polymers, which are known for their excellent thermal and chemical resistance, making them suitable for high-performance applications chemimpex.comnetascientific.com. While specific research findings directly detailing the use of this compound in advanced coatings are not extensively detailed in the provided search results, its role in polymer chemistry suggests its potential utility. For instance, fluorinated polyimides, which can be synthesized using fluorinated diamines, exhibit low water absorption, low dielectric constants, and high thermal stability, making them candidates for microelectronics and other demanding applications researchgate.net. The chemical's ability to participate in polymerization reactions positions it as a potential monomer or comonomer for developing specialized polymers with tailored properties, including enhanced durability and resistance to harsh environments chemimpex.com.

Applications in Dyes and Pigments

This compound is employed in the production of specialty dyes and pigments chemimpex.comnetascientific.comguidechem.com. Its structure allows for its use as an intermediate in the synthesis of various azo dyes, which are known for their vibrant colors and improved stability in textiles and coatings pmarketresearch.com. The presence of fluorine atoms can influence the electronic properties of the dye molecules, potentially leading to enhanced color fastness and spectral characteristics chemimpex.comnetascientific.com.

Utilization in Organic Semiconductors and Electronics

The electronic properties influenced by the fluorine atoms make this compound and its derivatives candidates for applications in organic electronics chemimpex.comsmolecule.com. Compounds with electron-withdrawing groups, such as fluorine, can affect the electronic properties of materials, making them potentially suitable for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) smolecule.com. While direct research findings on this compound's specific performance in these devices are limited in the provided snippets, its structural features align with the requirements for organic semiconductor materials. For example, related compounds are explored for their potential use in organic semiconductors, aiming to improve the efficiency and performance of electronic devices chemimpex.com.

Specialty Chemical Synthesis and Intermediate Roles

This compound is a crucial intermediate in the synthesis of a wide range of specialty chemicals, particularly in the pharmaceutical and agrochemical sectors chemimpex.comnetascientific.comguidechem.cominnospk.com. Its fluorine substituents enhance the reactivity and stability of derivative molecules, making it indispensable for synthesizing complex organic structures innospk.com. The compound's ability to undergo electrophilic aromatic substitution reactions allows for the development of intricate molecular architectures essential in drug discovery and the creation of effective pesticides and herbicides chemimpex.comnetascientific.comguidechem.cominnospk.com. It is also used as a building block for creating fluorinated compounds with improved stability and performance in end products netascientific.cominnospk.com. Research also indicates its use in the synthesis of other difluoroaniline derivatives, such as 4-bromo-3,5-difluoroaniline, which itself serves as an intermediate in pharmaceuticals, agrochemicals, and materials science chemimpex.com.

Compound Properties and Specifications

Environmental Impact and Toxicological Considerations in Research

Environmental Distribution and Migration

The distribution and migration of 3,5-Difluoroaniline in the environment are influenced by its physical-chemical properties and interactions with environmental matrices such as air, water, and soil.

Atmospheric Fate and Transformation

Information regarding the direct atmospheric fate and transformation of this compound is limited in the provided search results. However, its physical properties suggest potential for volatility. As a volatile organic compound (VOC), it can evaporate from surfaces and potentially enter the atmosphere. Once in the atmosphere, organic compounds are typically subject to degradation by photochemical reactions, primarily through reactions with hydroxyl radicals (OH). The rate of this degradation determines its atmospheric lifetime and potential for long-range transport. Without specific data on its reaction rate with OH radicals, its atmospheric persistence remains unquantified.

Aquatic System Behavior: Dissolution, Precipitation, Adsorption, and Chemical Reactions

In aquatic systems, this compound can undergo several processes. It may dissolve in water, with its solubility being a key factor in its distribution. While specific solubility data is not detailed, its behavior in water bodies is described as being influenced by factors such as water flow, temperature, and pH bloomtechz.com. These conditions can affect its dissolution, potential precipitation, and adsorption onto suspended particles. Furthermore, like other aniline (B41778) derivatives, it may undergo chemical reactions with other substances in the water, potentially forming more toxic compounds bloomtechz.com. The precautionary statement "DO NOT discharge into sewer or waterways" apolloscientific.co.uk and the mention that it "may be mobile in the environment due to its volatility" thermofisher.com suggest that measures should be taken to prevent its release into aquatic environments.

Soil Interactions and Degradation Pathways

This compound can enter soil through various pathways, including wastewater irrigation and solid waste landfill bloomtechz.com. Once in the soil, its fate is determined by interactions such as adsorption, desorption, and degradation. Soil texture, organic matter content, and pH are factors that influence these processes bloomtechz.com. While specific degradation pathways for this compound in soil are not extensively detailed, studies on related compounds suggest that aniline derivatives can be subject to microbial degradation acs.orgoup.com. The persistence of this compound in soil is described as "HIGH" in both water/soil and air compartments apolloscientific.co.uk. However, one study on the pesticide diflufenican (B1670562) noted that its degradate, 2,4-difluoroaniline (B146603), is unlikely to reach surface or groundwater in high concentrations due to its rapid degradation in aerobic soil conditions publicnow.com. This suggests that while this compound itself may be persistent, its degradation pathways in soil are an area for further research.

Ecotoxicological Research and Risk Assessment

The ecotoxicological profile of this compound is a concern due to its potential harm to aquatic and terrestrial organisms.

Effects on Aquatic Organisms and Ecosystems

Impact on Soil Microorganisms and Earthworm Health

The impact of this compound on soil microorganisms and earthworm health is an area of ecotoxicological interest. Studies have investigated the toxicity of related fluoroanilines, including this compound, to earthworms using metabonomic assessments to identify biomarkers of toxicity aua.grpublish.csiro.auresearchgate.net. These studies suggest that such compounds can induce metabolic changes in earthworms, indicating potential stress or toxicity. Earthworms are considered important indicators of soil health and play a crucial role in soil ecosystem functioning, including nutrient cycling and soil structure researchgate.netmdpi.comfarmcarbontoolkit.org.uk. While direct data on the impact of this compound on soil microbial communities is limited, its potential to cause toxic effects on soil microorganisms is noted bloomtechz.com. The presence of earthworms can also influence the impact of other soil contaminants, potentially conferring higher tolerance to microbial communities exposed to certain chemicals nih.gov.

Metabolomic Biomarkers of Toxicity

Metabolomics, the study of the complete set of small molecules (metabolites) within a biological sample, offers a powerful approach to understanding an organism's response to environmental stressors and identifying potential biomarkers of toxicity. Research involving this compound has utilized earthworms (Eisenia veneta) as model organisms to investigate its metabolic effects. tandfonline.comscispace.compublish.csiro.aupublish.csiro.auresearchgate.netcdnsciencepub.comcdnsciencepub.comtandfonline.compublish.csiro.auuchicago.eduresearchgate.netnih.gov

Studies employing Nuclear Magnetic Resonance (NMR)-based metabolomic analysis have identified specific metabolites whose levels change upon exposure to this compound. These changes can serve as indicators of the compound's toxicological impact. Notably, both maltose (B56501) and alanine (B10760859) have been identified as potentially responsive metabolite markers. researchgate.net While maltose concentrations were observed to decrease, albeit to a lesser extent than in other related fluoroanilines, alanine was confirmed as a consistent responder, indicating its potential utility as a biomarker. researchgate.net These findings suggest that monitoring fluctuations in the levels of these metabolites can provide insights into the biochemical pathways disrupted by this compound exposure.

| Metabolite | Observed Change | Biomarker Status |

| Maltose | Decrease | Potential |

| Alanine | Increase | Confirmed |

Environmental Management and Remediation Strategies

Effective environmental management and remediation strategies are crucial for mitigating the impact of this compound on ecosystems. These strategies encompass both cleaner production methods and robust waste treatment and disposal protocols.

Clean Production Technologies

The chemical industry is increasingly prioritizing sustainable manufacturing practices for compounds like this compound. pmarketresearch.comgfl.co.in Traditional synthesis methods, which may involve less environmentally friendly catalysts or processes, are being superseded by greener alternatives. google.com Research and development efforts are focused on creating manufacturing technologies with minimal environmental impact, aiming for "zero impact on the environment." gfl.co.in

Waste Treatment and Disposal

Managing waste streams containing this compound requires a multi-faceted approach involving effective treatment and secure disposal to prevent environmental contamination. bloomtechz.com For wastewater generated during production or use, a combination of physical, chemical, and biological treatment methods is recommended. bloomtechz.com Physical treatment processes may include precipitation and filtration, while chemical treatments can involve neutralization and oxidation. bloomtechz.com Biological treatment options, such as aerobic and anaerobic processes, are also viable for degrading the compound. bloomtechz.com

Solid waste materials containing this compound necessitate strict management protocols. bloomtechz.com Preferred disposal methods include incineration in authorized facilities equipped with afterburners and flue gas scrubbers. synquestlabs.com Alternatively, waste should be collected and transported to licensed hazardous or special waste collection points or approved waste disposal plants, adhering to all local and national regulations. synquestlabs.comapolloscientific.co.ukfishersci.comthermofisher.comsigmaaldrich.cn Efforts to recycle the material where feasible are also encouraged. synquestlabs.com Crucially, all handling and disposal procedures must prevent the substance from entering drains, waterways, or soil to avoid widespread environmental pollution. apolloscientific.co.ukthermofisher.com

Compound Name Table

this compound

1,3,5-Trichlorobenzene (B151690)

1,3,5-Trifluorobenzene (B1201519)

Pentafluorobenzonitrile

3,5-Difluorobenzonitrile

3,5-Difluorobenzamide

4-Fluoroaniline

2-Fluoro-4-methylaniline

3-Trifluoromethyl-aniline

2,4-Difluoroaniline

3,4-Difluoroaniline

3,5-Difluorophenol

1,3-Difluorobenzene

3,4,5-Trifluoronitrobenzene

3,4,5-Trifluoroaniline

Emerging Research Directions and Future Outlook

Development of Next-Generation 3,5-Difluoroaniline-Based Compounds

The strategic placement of two fluorine atoms in this compound significantly alters its electronic properties, pKa, and lipophilicity, making it an invaluable scaffold in the development of advanced molecules, particularly in the pharmaceutical and agrochemical sectors. The fluorine substituents are known to enhance metabolic stability, binding affinity, and bioavailability of active compounds. chemimpex.com

In medicinal chemistry, research is focused on integrating the this compound moiety into complex molecules to develop new therapeutic agents. Its derivatives are being investigated for drugs targeting cardiovascular and neurological conditions. chemimpex.com The compound serves as a key intermediate in synthesizing molecules with enhanced efficacy and improved pharmacokinetic profiles.

In the agrochemical industry, this compound is a cornerstone for creating next-generation herbicides, fungicides, and pesticides. chemimpex.com The development of environmentally friendly agrochemicals is a significant area of focus, with the fluorinated structure of this compound contributing to the creation of more potent and selective agents, thereby allowing for lower application rates and reduced environmental impact. chemimpex.com

The table below summarizes key research areas for next-generation compounds based on this compound.

| Sector | Research Focus | Key Advantages of this compound Moiety |

| Pharmaceuticals | Development of drugs for neurological and cardiovascular diseases. | Enhanced metabolic stability, improved bioavailability, increased binding affinity. chemimpex.com |

| Agrochemicals | Formulation of potent and selective herbicides, pesticides, and fungicides. | Increased efficacy, potential for creating more environmentally friendly products. chemimpex.com |

| Specialty Chemicals | Production of high-performance dyes and pigments. | Improved stability and vibrant colors for textiles and coatings. chemimpex.com |

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the molecular structure and quantum-chemical properties of this compound is crucial for designing new materials and predicting their behavior. Advanced spectroscopic and computational methods are being employed to achieve a comprehensive characterization of this compound.

A detailed investigation has utilized Fourier-transform infrared (FT-IR), FT-Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the vibrational and electronic properties of this compound. nih.gov The experimental data from these techniques are often correlated with theoretical calculations to provide a complete picture of the molecular structure. nih.govnih.gov

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in this regard. nih.gov These methods are used to calculate molecular properties such as:

Molecular Geometry: Predicting bond lengths and angles in the ground state. nih.gov

Electronic Structure: Analyzing frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP): Mapping charge distributions to predict reactive sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and the stability of the molecule. nih.gov

Furthermore, ¹H, ¹³C, and ¹⁹F NMR spectra are analyzed both experimentally and theoretically, using methods like the Gauge-Including Atomic Orbital (GIAO), to confirm the molecular structure. nih.gov Given the presence of fluorine, ¹⁹F NMR is a particularly powerful tool due to its high sensitivity and wide chemical shift range, which allows for detailed structural elucidation of fluorinated compounds. rsc.orgwikipedia.org

| Technique | Information Gained | Application |

| FT-IR & FT-Raman | Vibrational frequencies of functional groups. | Structural confirmation and analysis of molecular vibrations. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions, HOMO-LUMO energy gap. | Understanding electronic properties and stability. nih.gov |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Chemical environment of atoms, spin-spin coupling. | Definitive structural elucidation. nih.gov |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reactivity descriptors. | Predicting molecular behavior and guiding synthesis. nih.gov |

| Natural Bond Orbital (NBO) | Intramolecular interactions and charge delocalization. | Assessing molecular stability. nih.gov |

Sustainable Synthesis and Environmental Footprint Reduction

Historically, the synthesis of fluorinated aromatic compounds has often involved multiple steps, harsh reaction conditions, or hazardous reagents. google.com Emerging research is heavily focused on developing more sustainable and economically viable methods for producing this compound, aiming to reduce the environmental footprint of its manufacturing process.

Key directions in sustainable synthesis include:

Shortening Synthesis Routes: Efforts are being made to reduce the number of steps required, which minimizes waste and energy consumption. For instance, processes have been developed that create this compound in just two steps from industrially available 1,3,5-trichlorobenzene (B151690). google.com

Improving Reaction Yields: Research aims to optimize reaction conditions to maximize the conversion of starting materials into the final product, thereby reducing by-products.

Avoiding Hazardous Reagents: Modern synthesis pathways seek to replace dangerous chemicals with safer alternatives. One patented process, for example, achieves de-chlorination and reduction in a single step to produce this compound from 2,6-dichloro-3,5-difluoronitrobenzene, avoiding more hazardous multi-step routes. chemicalbook.com

Catalyst Development: The use of efficient catalysts, such as palladium on carbon or cuprous oxide, allows reactions to proceed under milder conditions and with greater selectivity. echemi.com One method describes the reaction of 3,5-difluorobromobenzene with aqueous ammonia (B1221849) using a cuprous oxide catalyst to achieve a high-yield, two-step synthesis. echemi.com

These advancements not only make the production of this compound safer and more cost-effective but also align with the principles of green chemistry by minimizing environmental impact.

Novel Applications in Interdisciplinary Fields

While the primary applications of this compound have been in pharmaceuticals and agrochemicals, its unique properties are paving the way for its use in a range of interdisciplinary fields, particularly in materials science.

Polymer Chemistry: this compound is used as a monomer or a building block in the creation of high-performance fluorinated polymers. chemimpex.comguidechem.com These polymers often exhibit superior thermal stability and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. chemimpex.com

Dyes and Pigments: The compound is employed in the synthesis of specialty dyes and pigments. The fluorine atoms can enhance the stability and color fastness of the final products, leading to more durable and vibrant materials for textiles and coatings. chemimpex.com

Electronic Materials: As an organic building block, this compound and its derivatives are being explored for use in electronic materials. bldpharm.com The electron-withdrawing nature of the fluorine atoms can be used to tune the electronic properties of organic semiconductors or other components in electronic devices.